![molecular formula C17H13NO2 B7820402 1-[4-(Quinolin-8-yloxy)phenyl]ethanone](/img/structure/B7820402.png)
1-[4-(Quinolin-8-yloxy)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Quinolin-8-yloxy)phenyl]ethanone is a chemical compound characterized by its unique structure, which includes a quinoline ring system linked to a phenyl group through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: 1-[4-(Quinolin-8-yloxy)phenyl]ethanone can be synthesized through several synthetic routes. One common method involves the reaction of quinolin-8-ol with 4-fluorobenzaldehyde in the presence of a base, such as potassium carbonate, followed by a subsequent Knoevenagel condensation reaction. The reaction conditions typically require heating under reflux in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions: 1-[4-(Quinolin-8-yloxy)phenyl]ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinolin-8-ol derivatives.
Reduction: Reduction reactions can produce corresponding alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various substituted quinoline derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials, such as fluorescent dyes and hole-transport materials in electronic devices.
作用机制
The mechanism by which 1-[4-(Quinolin-8-yloxy)phenyl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
相似化合物的比较
1-[4-(Quinolin-8-yloxy)phenyl]ethanone is compared to other similar compounds, such as quinoline derivatives and related phenyl compounds. Its uniqueness lies in its specific structural features and the resulting biological and chemical properties. Similar compounds include:
Quinoline: A basic nitrogen-containing heterocyclic aromatic organic compound.
4-quinolin-8-yloxy Linked Triphenylamine Based Polyimides: These compounds are used as blue light emissive and potential hole-transport materials.
4-((Quinolin-8-yloxy)methyl)-2H-chromen-2-one Derivatives: These compounds are synthesized under Pechmann cyclisation conditions and have unique crystal structures.
属性
IUPAC Name |
1-(4-quinolin-8-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12(19)13-7-9-15(10-8-13)20-16-6-2-4-14-5-3-11-18-17(14)16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRKEECNNFZBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
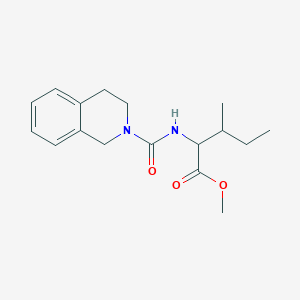
![1-(Benzo[d][1,3]dioxol-5-yl)guanidine hydrochloride](/img/structure/B7820327.png)
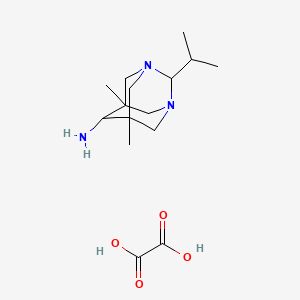
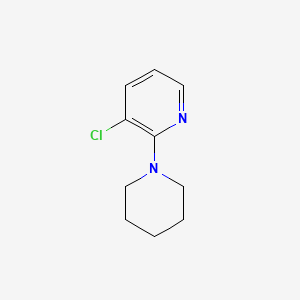
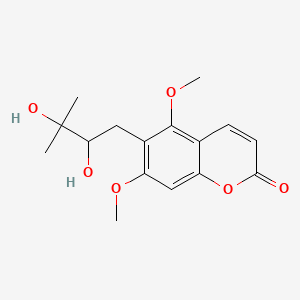
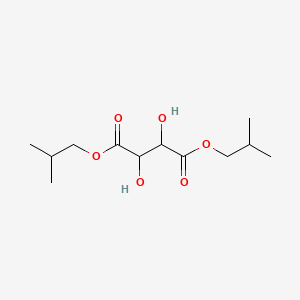
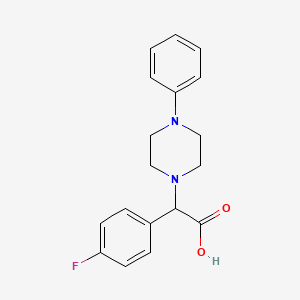
![6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-ol](/img/structure/B7820376.png)
![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B7820384.png)
![4-{[(4-Chlorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B7820387.png)
![4-[[(4-Fluorophenyl)methylazaniumyl]methyl]cyclohexane-1-carboxylate](/img/structure/B7820388.png)
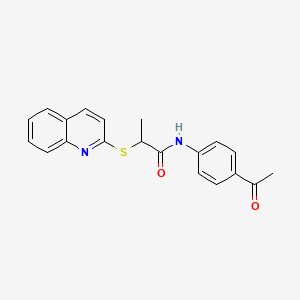
![N-carbamoyl-2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7820413.png)

